(1R,2S)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride
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Overview
Description
(1R,2S)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclobutanes. This compound is characterized by the presence of a trifluoromethyl group attached to the cyclobutane ring and an amine group, which is protonated to form the hydrochloride salt. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Formation of the Hydrochloride Salt: The final step involves the protonation of the amine group using hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions may convert the trifluoromethyl group to other functional groups.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted cyclobutanes.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.
Study of Stereochemistry: Its well-defined stereochemistry makes it a useful model compound for studying stereochemical effects in reactions.
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Pharmaceutical Research:
Industry
Material Science: The compound may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(Trifluoromethyl)cyclobutan-1-amine: The free base form of the compound.
(1R,2S)-2-(Trifluoromethyl)cyclobutan-1-ol: An alcohol derivative.
(1R,2S)-2-(Trifluoromethyl)cyclobutan-1-carboxylic acid: A carboxylic acid derivative.
Uniqueness
The uniqueness of (1R,2S)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride lies in its specific stereochemistry and the presence of both a trifluoromethyl group and an amine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H9ClF3N |
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Molecular Weight |
175.58 g/mol |
IUPAC Name |
(1R,2S)-2-(trifluoromethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-1-2-4(3)9;/h3-4H,1-2,9H2;1H/t3-,4+;/m0./s1 |
InChI Key |
YYYMJJAPNAKGEH-RFKZQXLXSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]1C(F)(F)F)N.Cl |
Canonical SMILES |
C1CC(C1C(F)(F)F)N.Cl |
Origin of Product |
United States |
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